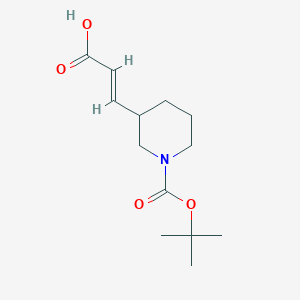
3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)acrylic acid” is a chemical compound with the linear formula C13H23O5N1 . It is a solid substance .
Molecular Structure Analysis
The InChI key for this compound is LQKUGJKEULHUNR-UHFFFAOYSA-N . This key is a unique identifier that provides information about the molecular structure of the compound.Aplicaciones Científicas De Investigación
PROTAC Development
EN300-333654: serves as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a novel therapeutic approach that targets proteins for degradation. The semi-flexible nature of EN300-333654 allows for the optimal 3D orientation of the degrader, which is crucial for the formation of the ternary complex with the target protein and E3 ligase, leading to the protein’s ubiquitination and subsequent degradation .
Targeted Protein Degradation
The compound’s ability to act as a rigid linker is also utilized in targeted protein degradation strategies beyond PROTACs. By providing structural rigidity, EN300-333654 can influence the spatial arrangement of bifunctional protein degraders, which is essential for their efficacy in selectively targeting and degrading disease-related proteins .
Chemical Conjugation
EN300-333654 is useful in chemical conjugation applications. It can be used to link various molecules, including therapeutic agents, to targeting moieties or other functional groups. This application is particularly relevant in the design of drug conjugates where the compound’s linker properties can be leveraged to improve drug delivery and specificity .
Organoboron Derivatives Synthesis
As an organoboron derivative, EN300-333654 is part of a class of compounds that are widely used in C–C bond formation. These derivatives are essential for classical palladium-mediated transformations and other coupling methods, making them valuable in synthetic chemistry for constructing complex molecular architectures .
Library Synthesis
EN300-333654 can be used as a building block in library synthesis. Its structural features make it suitable for creating diverse chemical libraries, which are crucial for high-throughput screening in drug discovery. The compound’s versatility in forming bonds with various functional groups allows for the generation of a wide array of chemical entities .
Inertial Measurement Units (IMUs)
While not directly related to the compound itself, the identifier “EN300” is associated with EMCORE’s EN-300 Precision FOG Inertial Measurement Unit. This device offers high bias performance and is used in applications requiring precise navigation and stabilization, such as in unmanned aerial vehicles . Although this application is not chemical in nature, the shared identifier highlights the importance of precise naming conventions in scientific research to avoid confusion.
Covalent Modifiers in Drug Discovery
Compounds containing boron, like EN300-333654, are of interest in drug discovery as covalent modifiers. They can selectively act at serine residues in the active sites of biological targets, offering a pathway to the development of highly selective therapeutics .
Suzuki–Miyaura Coupling Reactions
EN300-333654 may be involved in Suzuki–Miyaura coupling reactions, a widely used method for forming biaryl compounds. This reaction is pivotal in the synthesis of various pharmaceuticals, agrochemicals, and organic materials, showcasing the compound’s potential in broad applications across different fields of chemistry .
Propiedades
IUPAC Name |
(E)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-5-10(9-14)6-7-11(15)16/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJNJAMJSKLINB-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


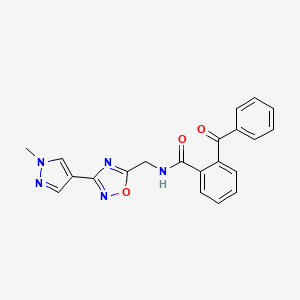
![1-benzyl-4-oxo-N-phenethyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2957193.png)
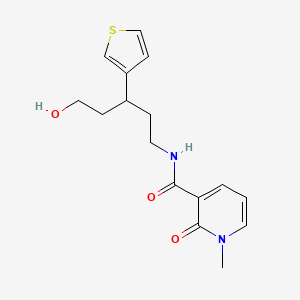
![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(4-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2957198.png)
![5-benzyl-N-(3-fluorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2957199.png)
![3-(3-Chlorophenyl)-3-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B2957200.png)
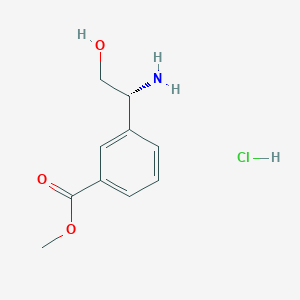

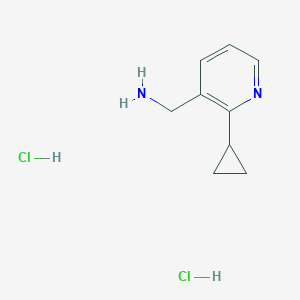

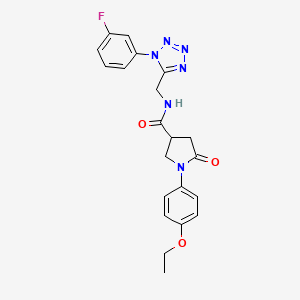
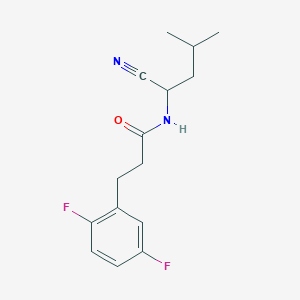
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2957213.png)